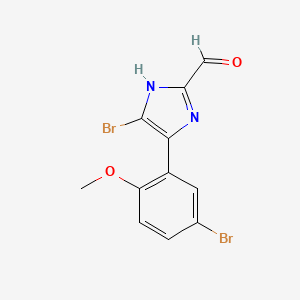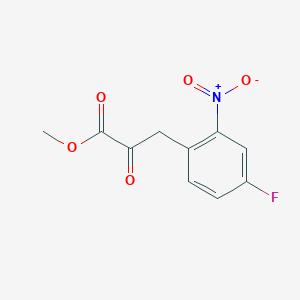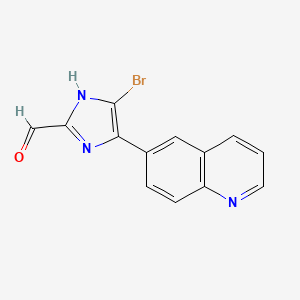
5-Bromo-4-(6-quinolyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022693 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022693 involves several steps, each requiring specific reagents and conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: For industrial-scale production, the preparation method of MFCD33022693 is adapted to ensure scalability and cost-effectiveness. The industrial production process involves the use of large reactors and automated systems to maintain consistent quality and yield. The method is designed to be simple and easy to implement, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: MFCD33022693 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022693 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products. For example, oxidation reactions may require the use of oxygen or other oxidizing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of MFCD33022693 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
MFCD33022693 has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a reagent for synthesizing new compounds and studying reaction mechanisms. In biology, it is employed in biochemical assays and as a probe for investigating cellular processes. In medicine, MFCD33022693 is explored for its potential therapeutic effects and as a drug candidate for treating various diseases. In industry, it is used in the development of new materials and as a catalyst in chemical processes .
Mecanismo De Acción
The mechanism of action of MFCD33022693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The molecular targets and pathways involved in the action of MFCD33022693 are critical for understanding its therapeutic potential and optimizing its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds: MFCD33022693 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks. These compounds may share certain characteristics but also exhibit unique features that distinguish them from MFCD33022693 .
Highlighting Uniqueness: The uniqueness of MFCD33022693 lies in its specific structure and the resulting properties that make it suitable for diverse applications. Compared to similar compounds, MFCD33022693 may offer advantages such as higher reactivity, better stability, or enhanced biological activity. These unique features contribute to its potential as a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H8BrN3O |
|---|---|
Peso molecular |
302.13 g/mol |
Nombre IUPAC |
5-bromo-4-quinolin-6-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-3-4-10-8(6-9)2-1-5-15-10/h1-7H,(H,16,17) |
Clave InChI |
OSGULBJMXJVBGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C3=C(NC(=N3)C=O)Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


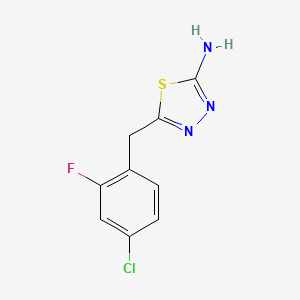
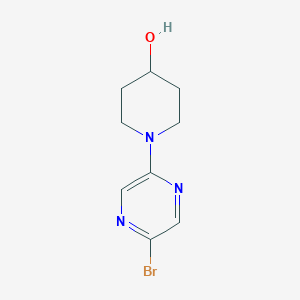
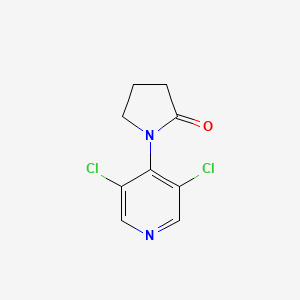
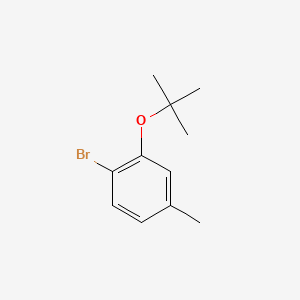

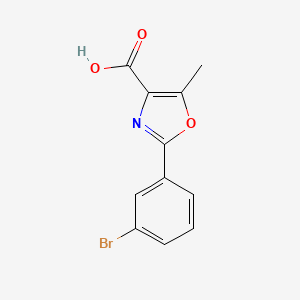
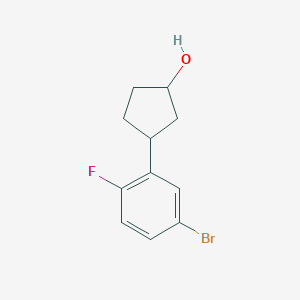

![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)
